molecular formula C20H20N2O4 B2381449 Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate CAS No. 477501-71-6

Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate

Cat. No.: B2381449
CAS No.: 477501-71-6
M. Wt: 352.39
InChI Key: QEYRDUWQWWGPKQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for synthesizing benzofuran derivatives, including Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate, to explore their unique properties and potential applications. For example, the synthesis of benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) highlights the compound's relevance in enhancing analytical methods. These reagents, including derivatives similar to the subject compound, show promise for improving sensitivity and specificity in LC/ESI-MS/MS analysis of short-chain carboxylic acids (Santa et al., 2009).

Analytical Chemistry Applications

The derivatization of carboxylic acids using compounds like this compound and its analogs for LC/ESI-MS/MS analysis exemplifies their utility in analytical chemistry. These derivatives significantly enhance the detection of analytes by providing intense and specific product ions upon collision-induced dissociation, thereby facilitating more accurate and sensitive analysis of short-chain carboxylic acids (Santa et al., 2009).

Biological Activities

Benzofuran derivatives exhibit a range of biological activities, including potential anti-HIV properties. Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which share structural similarities with the compound , have been studied for their in vitro anti-HIV-1 and HIV-2 activities. These studies indicate that modifications to the benzofuran core can yield compounds with significant biological activities, suggesting possible therapeutic applications (Mubarak et al., 2007).

Properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)benzoyl]amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)26-18)21-19(23)13-9-11-14(12-10-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYRDUWQWWGPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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